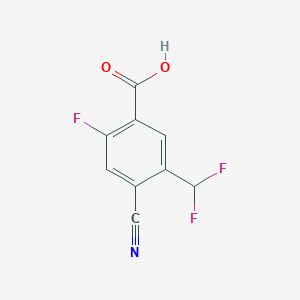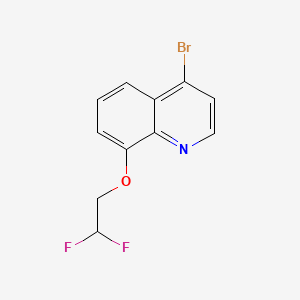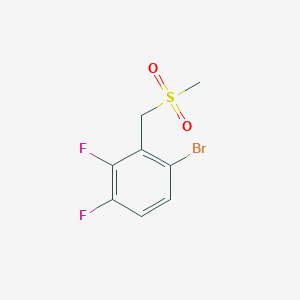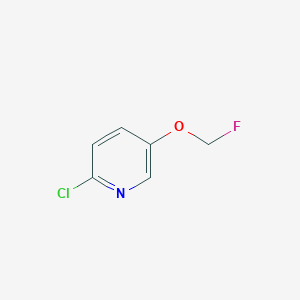
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including a methylsulfanyl group, a carbonyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base can lead to the formation of the desired isoquinoline derivative through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as electronic or photonic materials
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitrile and carbonyl groups allows for interactions with active sites of enzymes, while the methylsulfanyl group can enhance lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Similar structure but with an amide group instead of a nitrile group.
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrile group, in particular, allows for diverse chemical transformations and interactions with biological targets that are not possible with similar compounds lacking this group .
Propriétés
Formule moléculaire |
C11H8N2OS |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
3-methylsulfanyl-1-oxo-2H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H8N2OS/c1-15-11-9(6-12)7-4-2-3-5-8(7)10(14)13-11/h2-5H,1H3,(H,13,14) |
Clé InChI |
PYIBQKVSPZQRHV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2=CC=CC=C2C(=O)N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)

![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)

![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)


![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
